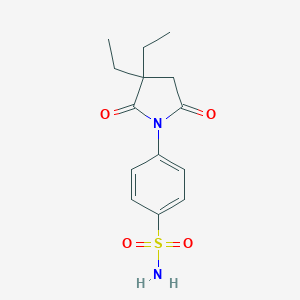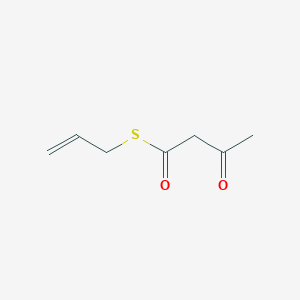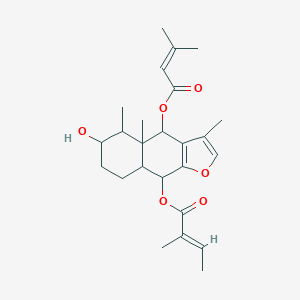![molecular formula C35H45NO6 B107757 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid CAS No. 16868-55-6](/img/structure/B107757.png)
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid is a complex organic compound with the molecular formula C35H45NO6 and a molecular weight of 575.735 g/mol This compound is known for its unique structural features, which include a long hexadecyl chain, a naphthyl group, and an isophthalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyl Carbonyl Intermediate: The initial step involves the reaction of 1-hydroxy-2-naphthoic acid with a suitable reagent to form the naphthyl carbonyl intermediate.
Attachment of the Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction, where the naphthyl carbonyl intermediate reacts with hexadecylamine.
Formation of the Isophthalic Acid Derivative: The final step involves the reaction of the hexadecyl-naphthyl intermediate with isophthalic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl or naph
Propriétés
Numéro CAS |
16868-55-6 |
|---|---|
Formule moléculaire |
C35H45NO6 |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42) |
Clé InChI |
BDMSVJPUZFZQNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
| 16868-55-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)


![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
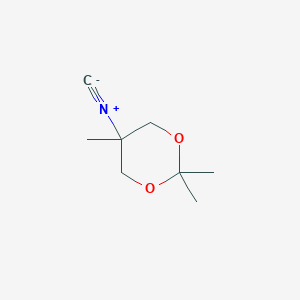
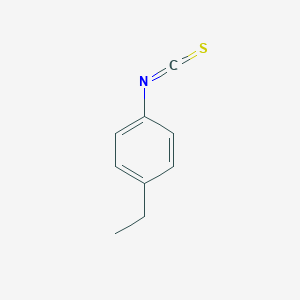
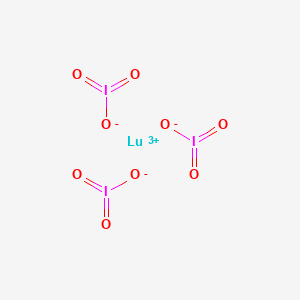


![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
